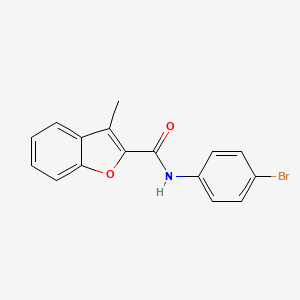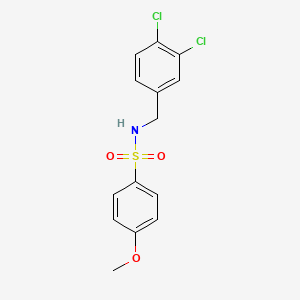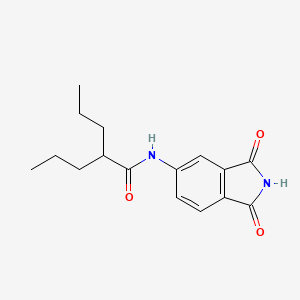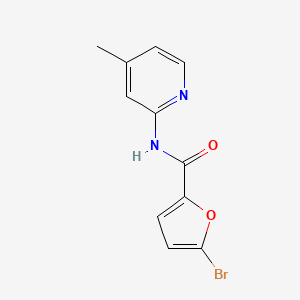![molecular formula C16H17FN2O3S B5705647 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide, also known as DB844, is a benzamide derivative that has been studied for its potential use as an antiparasitic agent. DB844 has been shown to be effective against a variety of parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, the causative agent of visceral leishmaniasis.
Mechanism of Action
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is thought to target the parasites' mitochondrial membrane potential. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been shown to induce depolarization of the mitochondrial membrane potential in both Trypanosoma cruzi and Leishmania donovani, leading to parasite death.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been shown to have low toxicity in vitro, with no significant cytotoxicity observed in mammalian cells. In vivo studies have also shown low toxicity, with no significant adverse effects observed in animal models. However, further studies are needed to fully understand the potential toxicity of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide.
Advantages and Limitations for Lab Experiments
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity, making it a good candidate for in vitro and in vivo studies. However, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide. One area of research could be to further investigate its mechanism of action, which could lead to the development of more effective antiparasitic agents. Another area of research could be to investigate its potential use in combination therapy with other antiparasitic agents. Additionally, further studies are needed to fully understand the potential toxicity of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide and its effects on mammalian cells.
Synthesis Methods
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide can be synthesized using a multi-step process starting from 2-fluoro-5-nitro-N-(2-methylphenyl)benzamide. The first step involves reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting compound is then treated with dimethylsulfamoyl chloride to introduce the sulfonamide group. Finally, the dimethylamino group is introduced using dimethylamine in the presence of a base such as sodium hydride.
Scientific Research Applications
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide has been extensively studied for its potential use as an antiparasitic agent. In vitro studies have shown that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide is effective against a variety of parasites, including Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum, the causative agent of malaria. In vivo studies have also shown promising results, with 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide being effective in animal models of Chagas disease and visceral leishmaniasis.
properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-6-4-5-7-15(11)18-16(20)13-10-12(8-9-14(13)17)23(21,22)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRBYGOEEVGGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)

![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)